3-(4-fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furanochromones. This compound features a fused furan and chromone structure, with a fluorophenyl group at the 4-position, a methyl group at the 9-position, and a propyl group at the 5-position. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor containing the furan and chromone moieties. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a more complex structure.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(4-Fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's binding affinity to biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the chromone moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Coumarins: : These compounds also feature a fused benzene and pyrone ring system.
Chromones: : These are similar to coumarins but with a different substitution pattern.
Furans: : Compounds containing a furan ring can have similar reactivity and applications.
Uniqueness
3-(4-Fluorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNCCHHBOVGGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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